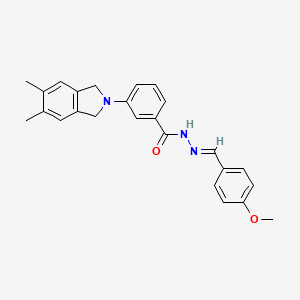![molecular formula C19H30N4O3 B5599663 3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known as diazaspirodecane derivatives, which have been studied for their potential pharmacological properties and chemical functionalities. These compounds often feature in research focused on developing new therapeutic agents due to their structural complexity and biological activity.
Synthesis Analysis
Synthetic approaches to diazaspirodecane derivatives typically involve cycloaddition reactions, cyclization processes, and regioselective synthesis techniques. For instance, Farag, Elkholy, and Ali (2008) described the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives via cycloaddition of nitrilimides to furanone derivatives, followed by intramolecular cyclization processes (Farag, Elkholy, & Ali, 2008).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Compounds with diazaspiro structures, similar to the one , are commonly synthesized for their unique chemical properties and potential applications in creating new heterocyclic compounds. For instance, Farag et al. (2008) discussed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives, highlighting the versatility of spiro compounds in synthesizing diverse heterocyclic frameworks, which could be related to the synthesis pathways involving the compound [Farag, Elkholy, & Ali, 2008].
Potential Pharmaceutical Applications
The structural complexity and unique features of spiro compounds, including those similar to 3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, make them candidates for pharmaceutical research. For example, Caroon et al. (1981) explored the antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, demonstrating the potential of spiro compounds in medicinal chemistry and their role in developing new therapeutic agents [Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981].
Conformational and Structural Analysis
The unique spirocyclic structures, akin to the one mentioned, often undergo detailed conformational and structural analyses to understand their chemical behavior and potential applications. Fernandez et al. (2002) described the synthesis of 1,7-diazaspiro[4.5]decanes as conformationally restricted pseudopeptides, indicating the importance of structural analysis in developing compounds with specific biological or chemical properties [Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002].
Novel Synthetic Methodologies
Spiro compounds, including those with 1-oxa-3,8-diazaspiro[4.5]decan-2-one structures, are often involved in the development of novel synthetic methodologies. Crescentini et al. (2016) discussed the reaction of 1,2-diaza-1,3-butadienes with propargyl alcohol, leading to novel bi-heterocyclic systems, showcasing the innovative approaches in synthetic chemistry involving spiro structures [Crescentini, Perrulli, Favi, Santeusanio, Giorgi, Attanasi, & Mantellini, 2016].
Propriétés
IUPAC Name |
8-[3-(5-methylpyrazol-1-yl)propanoyl]-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-4-5-15(2)22-14-19(26-18(22)25)8-12-21(13-9-19)17(24)7-11-23-16(3)6-10-20-23/h6,10,15H,4-5,7-9,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQJLOQIQBZQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)CCN3C(=CC=N3)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

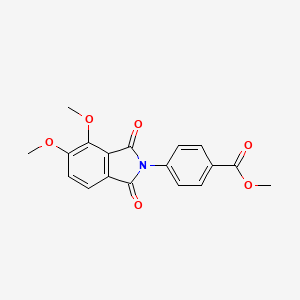
![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)
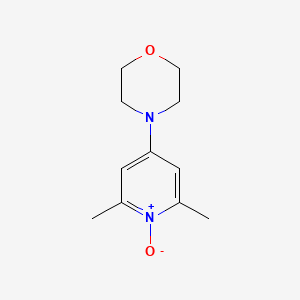
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)
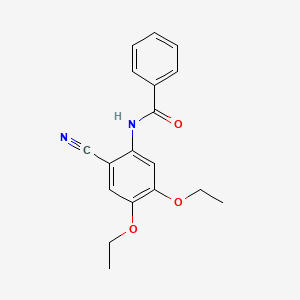
![11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)
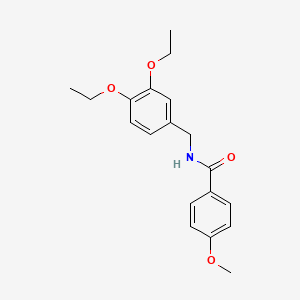
![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)
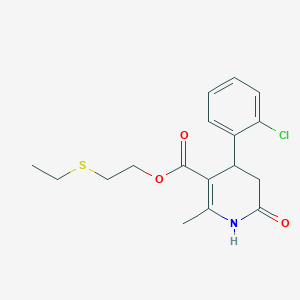
![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)
